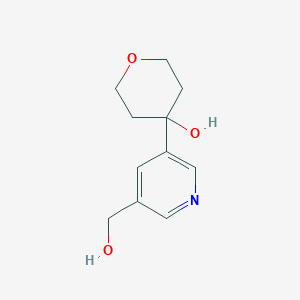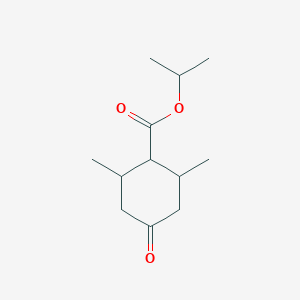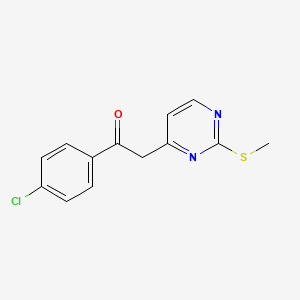
3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a tetrahydro-4-hydroxy-2H-pyran-4-yl group at the 5-position and a hydroxymethyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine or its derivatives as the starting material.
Cyclization Reaction: The key step involves the cyclization of a suitable precursor to form the tetrahydro-4-hydroxy-2H-pyran-4-yl group. This can be achieved using intramolecular cyclization reactions.
Functional Group Interconversion:
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, such as pyridine N-oxide.
Reduction Products: Reduced forms of the compound, such as pyridine derivatives with reduced functional groups.
Substitution Products: Substituted pyridine derivatives with different functional groups attached to the ring.
科学的研究の応用
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate the interactions with biological macromolecules, such as enzymes and receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
4-Pyridinemethanol: Similar structure but with a different substitution pattern on the pyridine ring.
2-Pyridinemethanol: Another pyridine derivative with the hydroxymethyl group at a different position on the ring.
Uniqueness: 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other pyridine derivatives.
特性
CAS番号 |
153607-76-2 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
4-[5-(hydroxymethyl)pyridin-3-yl]oxan-4-ol |
InChI |
InChI=1S/C11H15NO3/c13-8-9-5-10(7-12-6-9)11(14)1-3-15-4-2-11/h5-7,13-14H,1-4,8H2 |
InChIキー |
DTVRCWMVMYQMNW-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C2=CN=CC(=C2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)






![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)


![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)



